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Phase 1 Clinical Trial Data Summary

Table 1: Study Design and Patient Demographics [1]

Aspect Details

ClinicalTrials.gov
Identifier

NCT02113813

Study Design Multicohort, phase I dose escalation

Patient Population NSCLC with disease progression after prior EGFR TKI therapy

Cohorts Dose escalation (n=36), response-expansion (n=36), RP2D (n=19), food-

effect (n=19)

Doses Tested 25 mg to 500 mg, once daily

Primary Endpoints Safety and tolerability

Secondary Endpoints Determine Recommended Phase 2 Dose (RP2D), pharmacokinetic profile,

preliminary antitumor activity

Table 2: Key Efficacy Results [1]
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Outcome Measure Result in EGFR T790M+ Patients (n=88)

Objective Response Rate (ORR) 30.7% (27/88 patients)

95% Confidence Interval for ORR 19.5% - 44.5%

Median Progression-Free Survival (mPFS) 6.8 months

95% Confidence Interval for mPFS 5.5 - 10.1 months

Table 3: Safety and Tolerability Profile [1]

Category Findings

Most Common Treatment-Emergent Adverse
Events (AEs)

Diarrhea, nausea, fatigue, constipation, vomiting,
hyponatremia

Recommended Phase 2 Dose (RP2D) 300 mg, once daily

Experimental Protocol and Methodology

The Phase I, dose-escalation study was designed to evaluate the safety, tolerability, and pharmacokinetics of

oral ASP8273 in patients with EGFR-mutant non-small cell lung cancer (NSCLC) [1].

Patient Population: The trial enrolled 110 adults with histologically confirmed, locally advanced or

metastatic NSCLC who had progressed after prior EGFR tyrosine kinase inhibitor (TKI) therapy. Most
patients were required to have tumors with the acquired EGFR T790M mutation, except for the initial

dose-escalation cohort [1].
Dosing and Administration: ASP8273 was administered orally once daily. The study featured a

dose-escalation phase (25-500 mg) to determine the maximum tolerated dose and the recommended
phase 2 dose (RP2D). This was followed by expansion cohorts where patients received the RP2D of

300 mg [1].
Pharmacokinetic Analysis: Plasma concentrations of ASP8273 were measured to analyze its

pharmacokinetic profile, including how the body absorbs, distributes, metabolizes, and excretes the
drug [1].

Biomarker Analysis (Exploratory Endpoint): The study investigated the use of circulating free
DNA (cfDNA) from blood samples as a biomarker. Researchers monitored the levels of EGFR
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activating mutations and the T790M mutation in cfDNA throughout the treatment cycle [1].

Mechanisms of Action and Resistance

Naquotinib was developed as a third-generation EGFR tyrosine kinase inhibitor (TKI). Its primary

mechanism is the irreversible inhibition of mutant EGFR, including both the original activating mutations

(like exon 19 deletions) and the acquired T790M resistance mutation, while sparing the wild-type EGFR to

reduce side effects [2] [1].

Research into resistance mechanisms has revealed that, similar to other EGFR TKIs, tumors can develop

resistance to Naquotinib. One identified pathway involves the activation of alternative signaling cascades

that bypass the inhibited EGFR. The following diagram illustrates the key signaling pathway targeted by

Naquotinib and a major identified resistance mechanism.
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Diagram 1: Naquotinib inhibits mutant EGFR signaling, but NRAS amplification can reactivate the

pathway, a resistance potentially overcome by adding a MEK inhibitor [3].

Preclinical studies established that NRAS or MET amplification can serve as an acquired resistance

mechanism to Naquotinib [3]. The diagram shows how NRAS amplification reactivates the downstream

MAPK signaling pathway (RAF-MEK-ERK), bypassing the blocked EGFR. This finding suggests a

potential combination strategy: using a MEK inhibitor alongside Naquotinib to overcome this specific form

of resistance [3].

Research Context and Status

Discontinued Development: Despite promising phase 1 and 2 results, the clinical development of
Naquotinib was discontinued, and the drug was never approved for commercial use [4].

Later-Stage Trial: A subsequent Phase 3 clinical trial (NCT02588261) was initiated but ultimately
terminated, likely due to the overall discontinuation of the development program [4].

Formulation Study: A later Phase 1 study (NCT03082300) compared the bioequivalence of tablet
versus capsule formulations of ASP8273 in patients with NSCLC. This study was also terminated,

consistent with the drug's discontinued status [5].

The data from the Naquotinib phase 1 trial contributed to the broader understanding of third-generation

EGFR inhibitors. While Naquotinib itself did not reach the market, its research helped illuminate resistance

mechanisms that remain relevant for other drugs in this class, such as Osimertinib [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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